4-(4-Bromophenyl)-2-azaspiro[4.4]nonan-1-one
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Overview
Description
4-(4-Bromophenyl)-2-azaspiro[44]nonan-1-one is a chemical compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)-2-azaspiro[4.4]nonan-1-one typically involves the reaction of 4-bromobenzylamine with cyclohexanone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to facilitate the formation of the spiro compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenyl)-2-azaspiro[4.4]nonan-1-one undergoes various types of chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding bromophenyl ketones or acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Bromophenyl ketones or acids.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Bromophenyl)-2-azaspiro[4.4]nonan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex spiro compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with neurological activity.
Industry: Utilized in the production of dyes and pigments due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-(4-Bromophenyl)-2-azaspiro[4.4]nonan-1-one involves its interaction with specific molecular targets. The bromophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The spiro structure allows for unique binding interactions, making it a valuable scaffold in drug design.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one
- 4-(4-Phenyl)-1,3-thiazol-2-amine
- 4-(4-Bromophenyl)-1,3-thiazol-2-amine
Uniqueness
4-(4-Bromophenyl)-2-azaspiro[4.4]nonan-1-one stands out due to its specific spiro structure, which imparts unique chemical and biological properties. The presence of the bromophenyl group enhances its reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C14H16BrNO |
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Molecular Weight |
294.19 g/mol |
IUPAC Name |
4-(4-bromophenyl)-2-azaspiro[4.4]nonan-1-one |
InChI |
InChI=1S/C14H16BrNO/c15-11-5-3-10(4-6-11)12-9-16-13(17)14(12)7-1-2-8-14/h3-6,12H,1-2,7-9H2,(H,16,17) |
InChI Key |
ZKLXRCWPPKJMQK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)C(CNC2=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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